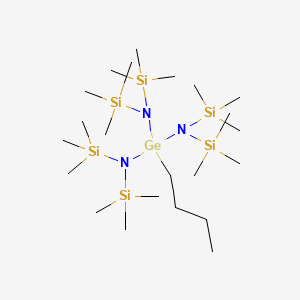![molecular formula C29H29NO2S B14178493 1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine CAS No. 876889-25-7](/img/structure/B14178493.png)
1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group, a naphthalene moiety, and a phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzenesulfonyl intermediate: This step involves the sulfonylation of benzene using benzenesulfonyl chloride in the presence of a base such as pyridine.
Naphthalene attachment: The naphthalene moiety is introduced through a Friedel-Crafts alkylation reaction, where naphthalene reacts with the benzenesulfonyl intermediate in the presence of a Lewis acid catalyst like aluminum chloride.
Phenylethyl group addition: The phenylethyl group is added via a Grignard reaction, where phenylethyl magnesium bromide reacts with the naphthalene-benzenesulfonyl intermediate.
Piperidine ring formation: The final step involves the cyclization of the intermediate with piperidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.
Interacting with receptors: Modulating receptor activity, which can influence cellular signaling pathways.
Altering gene expression: Affecting the transcription and translation of specific genes, resulting in changes in protein synthesis.
Vergleich Mit ähnlichen Verbindungen
1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine can be compared with other similar compounds, such as:
1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.
1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Eigenschaften
CAS-Nummer |
876889-25-7 |
|---|---|
Molekularformel |
C29H29NO2S |
Molekulargewicht |
455.6 g/mol |
IUPAC-Name |
1-[2-(benzenesulfonyl)-1-naphthalen-1-yl-2-phenylethyl]piperidine |
InChI |
InChI=1S/C29H29NO2S/c31-33(32,25-17-6-2-7-18-25)29(24-14-4-1-5-15-24)28(30-21-10-3-11-22-30)27-20-12-16-23-13-8-9-19-26(23)27/h1-2,4-9,12-20,28-29H,3,10-11,21-22H2 |
InChI-Schlüssel |
ZVOPOICNXFZVDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(C2=CC=CC3=CC=CC=C32)C(C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


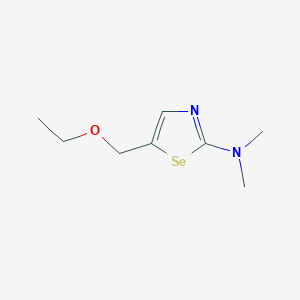
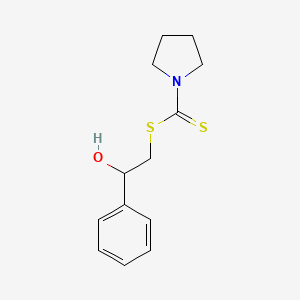
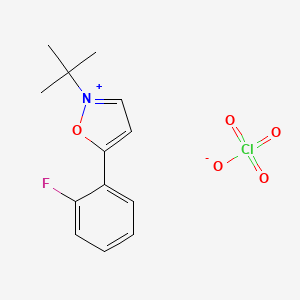
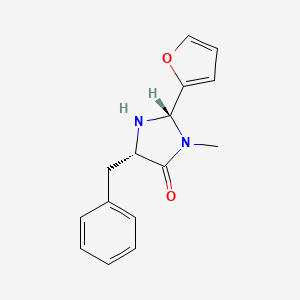
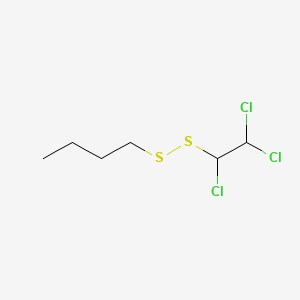
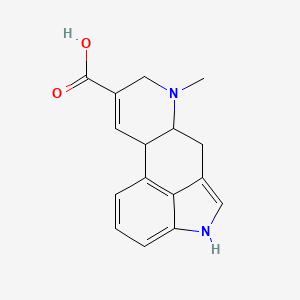
![Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B14178448.png)
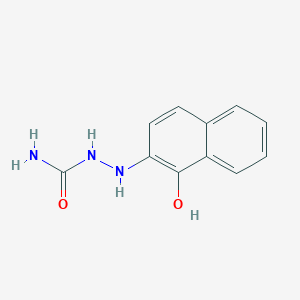
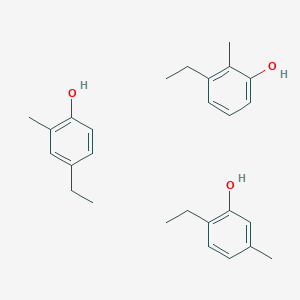
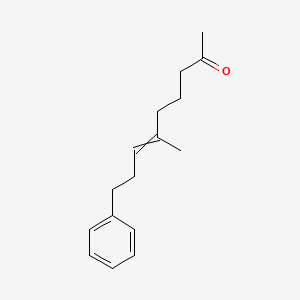
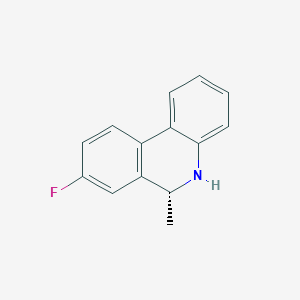
![[1-(Benzyloxy)propoxy]benzene](/img/structure/B14178471.png)
![9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)-](/img/structure/B14178485.png)
